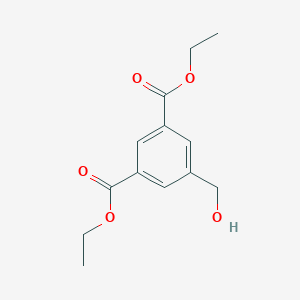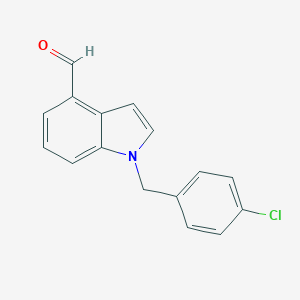
1-(4-Chlorobenzyl)indole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)indole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. The compound is a derivative of indole, which is a common structural motif found in many biologically active molecules.
作用机制
The exact mechanism of action of 1-(4-Chlorobenzyl)indole-4-carbaldehyde is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The antimicrobial activity of the compound is thought to be due to its ability to disrupt the bacterial cell membrane and inhibit the synthesis of essential proteins. The anti-inflammatory and antioxidant properties of the compound may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
生化和生理效应
Studies have shown that 1-(4-Chlorobenzyl)indole-4-carbaldehyde can induce DNA damage, inhibit cell cycle progression, and modulate the expression of various genes involved in cancer progression. The compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Additionally, it has been reported to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections.
实验室实验的优点和局限性
One of the main advantages of 1-(4-Chlorobenzyl)indole-4-carbaldehyde is its broad-spectrum activity against cancer cells and microorganisms. It also has low toxicity and is relatively easy to synthesize. However, one limitation of the compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of the compound.
未来方向
There are several future directions for research on 1-(4-Chlorobenzyl)indole-4-carbaldehyde. One area of interest is the development of more efficient synthesis methods to increase the yield of the product. Another direction is the investigation of the compound's potential as a drug candidate for the treatment of cancer and infectious diseases. Further studies are also needed to elucidate the exact mechanism of action and potential side effects of the compound. Additionally, research on the compound's interaction with other drugs and its pharmacokinetics and pharmacodynamics is necessary to fully understand its potential as a therapeutic agent.
Conclusion:
1-(4-Chlorobenzyl)indole-4-carbaldehyde is a promising compound with several potential applications in scientific research. Its broad-spectrum activity against cancer cells and microorganisms, low toxicity, and relative ease of synthesis make it an attractive candidate for drug development. However, further research is needed to fully understand its mechanism of action, potential side effects, and pharmacokinetics and pharmacodynamics.
科学研究应用
1-(4-Chlorobenzyl)indole-4-carbaldehyde has several potential applications in scientific research. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. The compound also has antimicrobial activity against several bacterial and fungal strains. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
属性
CAS 编号 |
192996-79-5 |
|---|---|
产品名称 |
1-(4-Chlorobenzyl)indole-4-carbaldehyde |
分子式 |
C16H12ClNO |
分子量 |
269.72 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]indole-4-carbaldehyde |
InChI |
InChI=1S/C16H12ClNO/c17-14-6-4-12(5-7-14)10-18-9-8-15-13(11-19)2-1-3-16(15)18/h1-9,11H,10H2 |
InChI 键 |
PVHTZECNQVKRJS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)Cl)C=O |
规范 SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)Cl)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)
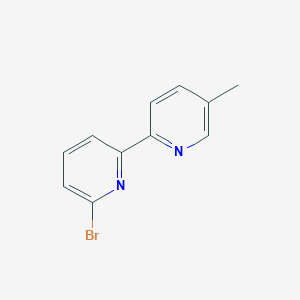
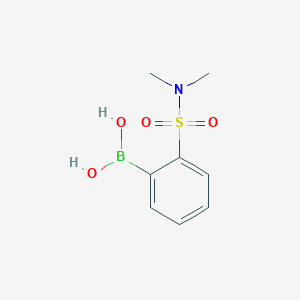

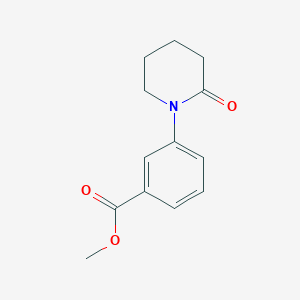
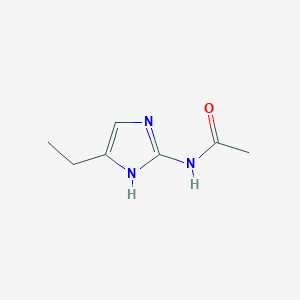
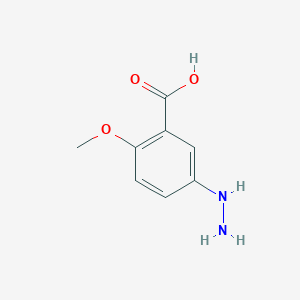
![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)
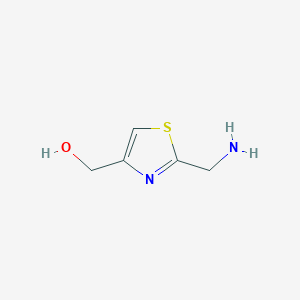
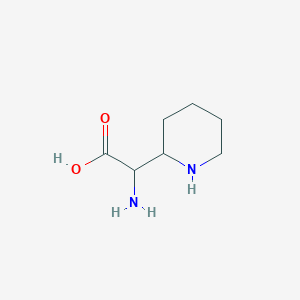
![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)
